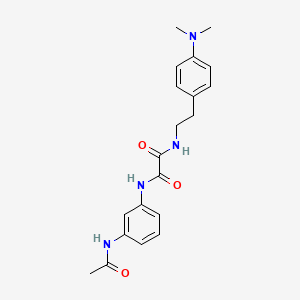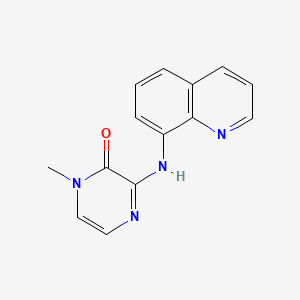
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is a compound that features both benzofuran and furan moieties. Benzofuran is a heterocyclic compound known for its presence in various natural products and synthetic pharmaceuticals, while furan is another heterocyclic compound with significant biological activities. The combination of these two structures in a single molecule offers a unique scaffold for potential biological and pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions or via transition-metal catalysis of aryl acetylenes.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.
Formation of the Furan-2-carboxamide Moiety: This can be synthesized by reacting furan-2-carboxylic acid with an amine derivative under dehydrative conditions.
Industrial Production Methods
Industrial production of such compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex heterocyclic systems like benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Benzofuran-2,3-dione
Reduction: Dihydrofuran derivatives
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways, thereby modulating their activity.
Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share structural similarities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxamide are closely related.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is unique due to the combination of benzofuran and furan moieties in a single molecule, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-16(18)15-3-2-7-19-15)9-12-4-5-14-13(10-12)6-8-20-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJBKRRHTDDLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2744564.png)
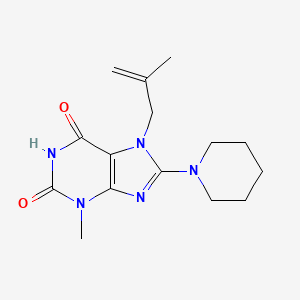
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2744566.png)

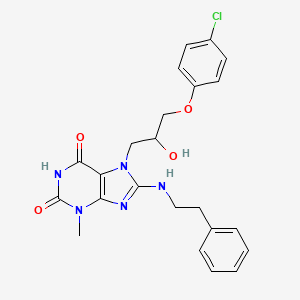
![3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde](/img/structure/B2744572.png)
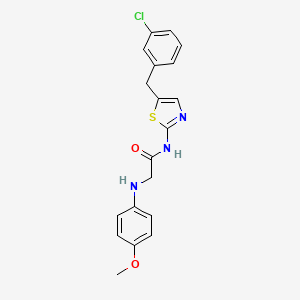
![methyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2744574.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
